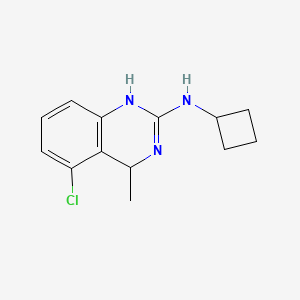![molecular formula C21H36O3 B14197955 5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol CAS No. 844487-36-1](/img/structure/B14197955.png)
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol is an organic compound with the molecular formula C21H36O3 It is a derivative of resorcinol, where a hydroxypentadecyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol typically involves the alkylation of resorcinol with a suitable hydroxypentadecyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the purity of the final product.
化学反応の分析
Types of Reactions
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-conditioning properties.
作用機序
The mechanism of action of 5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity and affect gene expression, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Resorcinol: The parent compound with two hydroxyl groups on the benzene ring.
Catechol: Another dihydroxybenzene with hydroxyl groups in the ortho position.
Hydroquinone: A dihydroxybenzene with hydroxyl groups in the para position.
Uniqueness
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol is unique due to the presence of the long hydroxypentadecyl chain, which imparts distinct physicochemical properties and biological activities compared to its simpler counterparts.
特性
CAS番号 |
844487-36-1 |
|---|---|
分子式 |
C21H36O3 |
分子量 |
336.5 g/mol |
IUPAC名 |
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)14-18-15-20(23)17-21(24)16-18/h15-17,19,22-24H,2-14H2,1H3/t19-/m1/s1 |
InChIキー |
IYXFMXYFVCIIAN-LJQANCHMSA-N |
異性体SMILES |
CCCCCCCCCCCCC[C@H](CC1=CC(=CC(=C1)O)O)O |
正規SMILES |
CCCCCCCCCCCCCC(CC1=CC(=CC(=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


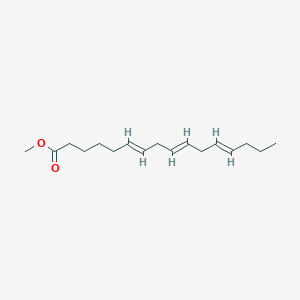

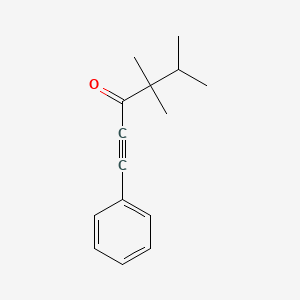
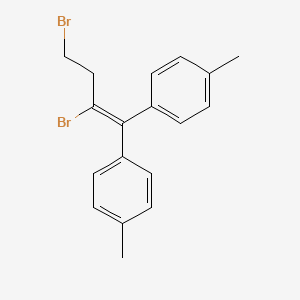
![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
![2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14197898.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)

![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
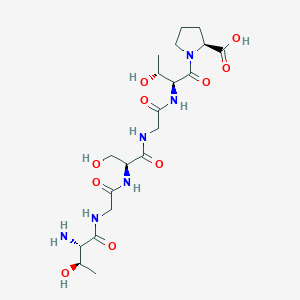
![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
